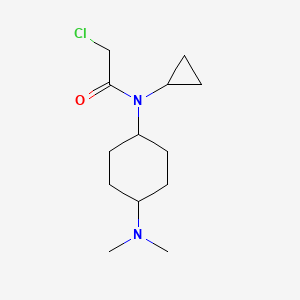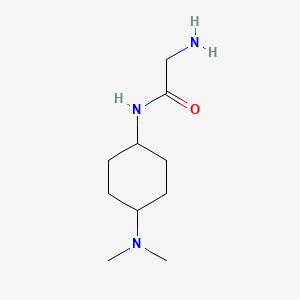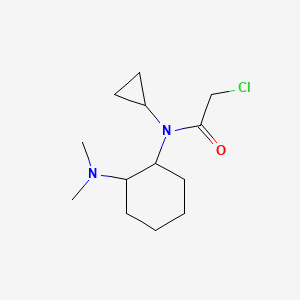
2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a dimethylamino-cyclohexyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.
Introduction of the dimethylamino group: This step involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent like sodium borohydride to form the dimethylamino-cyclohexyl intermediate.
Acetamide formation: The final step involves the reaction of the dimethylamino-cyclohexyl intermediate with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction reactions: The compound can be reduced to form amine derivatives or other reduced forms.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve refluxing in an appropriate solvent such as ethanol or acetonitrile.
Oxidation reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under controlled conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution reactions: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation reactions: Products include N-oxides or other oxidized forms.
Reduction reactions: Products include amine derivatives or other reduced forms.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide: Unique due to its specific combination of functional groups.
N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-Chloro-N-cyclopropylacetamide: Lacks the dimethylamino-cyclohexyl group, which may influence its chemical properties and applications.
Uniqueness
This compound is unique due to its combination of a chloro group, a cyclopropyl group, and a dimethylamino-cyclohexyl group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[2-(dimethylamino)cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O/c1-15(2)11-5-3-4-6-12(11)16(10-7-8-10)13(17)9-14/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUXERCARNWTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C2CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Dimethylamino-cyclohexyl)-ethyl-amino]-ethanol](/img/structure/B7928188.png)
![2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol](/img/structure/B7928191.png)
![2-[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-ethanol](/img/structure/B7928195.png)
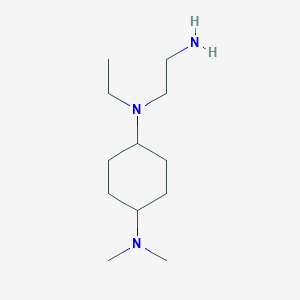
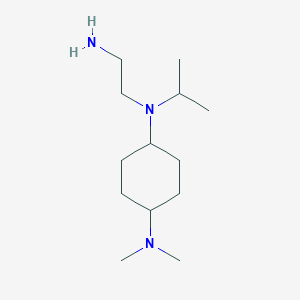
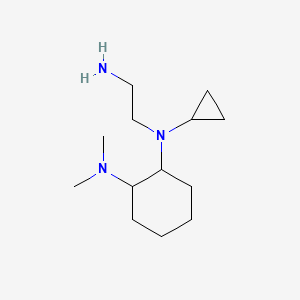
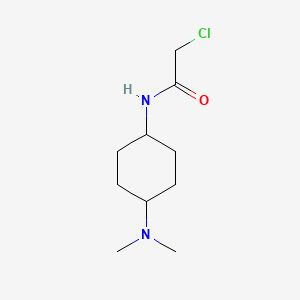
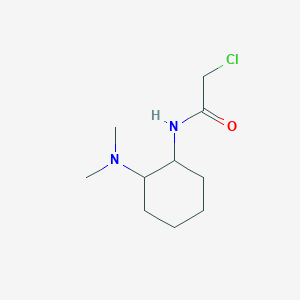
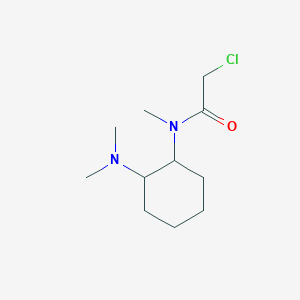
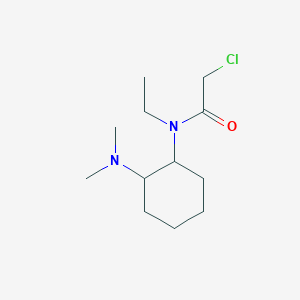
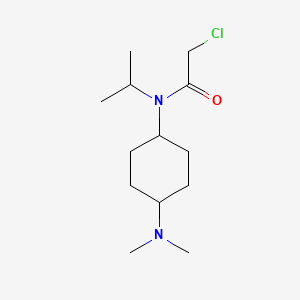
![{4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester](/img/structure/B7928261.png)
